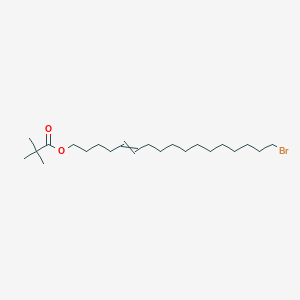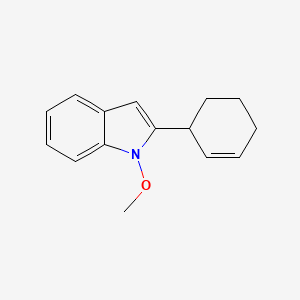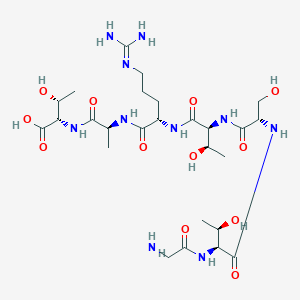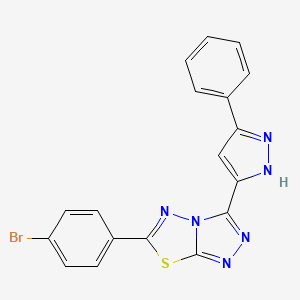
17-bromoheptadec-5-enyl 2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-bromoheptadec-5-enyl 2,2-dimethylpropanoate: is a chemical compound with the molecular formula C22H41BrO2 and a molecular weight of 417.5 g/mol It is an ester derived from propanoic acid and features a brominated heptadecene chain
Méthodes De Préparation
The synthesis of 17-bromoheptadec-5-enyl 2,2-dimethylpropanoate typically involves the esterification of 17-bromoheptadec-5-en-1-ol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
17-bromoheptadec-5-enyl 2,2-dimethylpropanoate: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Oxidation Reactions: The double bond in the heptadecene chain can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
17-bromoheptadec-5-enyl 2,2-dimethylpropanoate: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study the interactions of brominated compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 17-bromoheptadec-5-enyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially altering their activity. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may further interact with biological pathways .
Comparaison Avec Des Composés Similaires
17-bromoheptadec-5-enyl 2,2-dimethylpropanoate: can be compared with other similar compounds such as:
17-chloroheptadec-5-enyl 2,2-dimethylpropanoate: Similar structure but with a chlorine atom instead of bromine.
17-iodoheptadec-5-enyl 2,2-dimethylpropanoate: Contains an iodine atom, which may exhibit different reactivity.
17-fluoroheptadec-5-enyl 2,2-dimethylpropanoate: Features a fluorine atom, known for its high electronegativity and unique chemical behavior.
These comparisons highlight the unique properties of This compound
Propriétés
Numéro CAS |
918905-78-9 |
|---|---|
Formule moléculaire |
C22H41BrO2 |
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
17-bromoheptadec-5-enyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C22H41BrO2/c1-22(2,3)21(24)25-20-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-23/h10,12H,4-9,11,13-20H2,1-3H3 |
Clé InChI |
UERLTYLKDPHTMT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OCCCCC=CCCCCCCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[7-(Benzyloxy)-2-iodohept-2-EN-4-YN-1-YL]benzene](/img/structure/B12620064.png)
![3-(anthracen-9-yl)-5-(4-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12620067.png)
![1-(3-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12620075.png)


![3-Quinolinecarbonitrile, 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-[[[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]methyl]amino]-](/img/structure/B12620097.png)
![4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B12620101.png)
![Benzene, 1-[(1,1,2,3,3,3-hexafluoropropyl)thio]-2-methoxy-](/img/structure/B12620102.png)

![4-[[[4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]methyl]benzoic acid](/img/structure/B12620126.png)

![8-Benzyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol](/img/structure/B12620138.png)
![1-[(4-fluorophenyl)sulfonyl]-N-{(2S)-3-methyl-1-[(5-methyl-1,3-thiazol-2-yl)amino]-1-oxobutan-2-yl}piperidine-3-carboxamide](/img/structure/B12620157.png)
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-iodo-N,N-dimethyl-](/img/structure/B12620162.png)
